Fluprednidene Acetate Dermoxy is a synthetic glucocorticoid compound primarily used for its anti-inflammatory and anti-allergic properties. It is classified as a corticosteroid and is indicated for the treatment of inflammatory skin diseases, including corticosteroid-responsive dermatoses. The compound is recognized by its CAS number 1524-34-1 and has a molecular formula of C24H29FO6, with a molecular weight of approximately 432.48 g/mol .
Fluprednidene Acetate Dermoxy is derived from the natural steroid structure, modified to enhance its therapeutic efficacy and reduce side effects commonly associated with corticosteroids. It is classified under the categories of glucocorticoids, adrenal cortex hormones, and steroids . The compound is marketed in various formulations, including topical applications, to target localized inflammatory responses effectively.
The synthesis of Fluprednidene Acetate Dermoxy involves several key steps that typically include:
The synthetic route often requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to achieve the desired stereochemistry and yield. Catalysts may be employed to facilitate specific transformations during the synthesis .
Fluprednidene Acetate Dermoxy has a complex molecular structure characterized by multiple rings typical of steroid compounds. The detailed structural representation includes:
The compound exhibits defined stereochemistry with seven stereocenters contributing to its biological activity. This stereochemical configuration is crucial for its interaction with biological targets.
Fluprednidene Acetate Dermoxy can undergo various chemical reactions relevant to its stability and reactivity:
Common reagents used in these reactions include acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction processes .
Fluprednidene Acetate Dermoxy exerts its pharmacological effects primarily through the modulation of inflammatory pathways:
Data indicates that Fluprednidene Acetate Dermoxy effectively reduces inflammation by downregulating pro-inflammatory signaling pathways .
Fluprednidene Acetate Dermoxy appears as a white to off-white solid at room temperature. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
Key chemical properties include:
Relevant data suggests that it should be stored in a cool, dry place away from light to maintain its integrity .
Fluprednidene Acetate Dermoxy has several scientific applications:
Fluprednidene acetate emerged in the mid-20th century as part of a concerted effort to enhance the therapeutic efficacy of topical corticosteroids. Early pharmacological studies in the 1960s revealed its distinct anti-inflammatory and anti-allergic properties, positioning it as a candidate for dermatological applications. Researchers focused on structural modifications of prednisolone derivatives, introducing a fluorine atom at the C9 position and an acetate ester at the C21 position. This modification significantly increased glucocorticoid receptor binding affinity while mitigating systemic absorption – a critical advancement over first-generation corticosteroids like hydrocortisone [1] [3].
Initial in vivo studies demonstrated potent inhibition of inflammatory mediators (histamine, prostaglandins) and reduced vascular permeability in animal models. Unlike earlier corticosteroids, fluprednidene acetate maintained efficacy at lower concentrations (0.1–0.5% w/w) and showed reduced mineralocorticoid activity. By 1969, its first commercial formulation (Decoderm®) was registered in Germany for treating corticosteroid-responsive dermatoses such as atopic dermatitis and contact dermatitis, leveraging its localized action and minimized hypothalamic-pituitary-adrenal (HPA) axis suppression under non-occlusive conditions [1] [3].
Table 1: Key Pharmacological Properties of Fluprednidene Acetate
Property | Characteristics | Significance |
---|---|---|
Receptor Specificity | High glucocorticoid receptor agonism; Low mineralocorticoid activity | Targeted anti-inflammatory action with reduced electrolyte disturbances |
Anti-inflammatory Potency | 5–10x greater than hydrocortisone in vasoconstriction assays | Effective at lower concentrations |
Metabolic Stability | Ester hydrolysis in skin; Limited hepatic first-pass metabolism | Prolonged local activity; Minimal systemic exposure |
Early Clinical Indications | Atopic dermatitis, Contact dermatitis, Corticosteroid-responsive dermatoses | Established niche in inflammatory skin conditions |
The synthesis of fluprednidene acetate (chemical formula: C₂₄H₂₉FO₆; molecular weight: 432.488 g/mol) exemplifies strategic innovations in steroid chemistry. The core synthetic pathway involves a 12-step sequence starting from prednisolone:
Early routes (1960s–1970s) suffered from low yields (15–20%) due to:
Modern refinements leverage:
Table 2: Evolution of Synthetic Approaches for Fluprednidene Acetate
Synthetic Era | Key Methodology | Yield | Stereoselectivity | Environmental Impact |
---|---|---|---|---|
1960s (1st Gen) | Stepwise halogenation/oxidation | 15–20% | Low (4:1 ratio) | High solvent waste |
1990s (2nd Gen) | Microbial biotransformation | 35–40% | Moderate (8:1) | Moderate |
2020s (Modern) | Flow chemistry + enzymatic acetylation | 65–68% | High (>20:1) | Low (E-factor <15) |
The intellectual property (IP) landscape for fluprednidene acetate reflects three strategic phases:
Compound Patents (1960s–1970s): Initial patents (e.g., DE1245678) covered the chemical entity and basic cream formulations. These emphasized the C9-fluoro/C21-acetate structure’s unexpected efficacy in suppressing skin inflammation without HPA axis disruption [1] [3].
Combination Therapy Patents (1980s–2000s): As monotherapy patents expired, innovation shifted to fixed-dose combinations:
Current trends show declining new molecular entity (NME) filings but sustained growth in formulation patents (62% of 2015–2023 filings), with Almirall Hermal GmbH dominating 58% of granted patents [1] [3]. Litigation remains minimal due to expired core patents, though "skin microbiome-stabilizing" formulations represent emerging white-space opportunities.
Table 3: Representative Patents for Fluprednidene Acetate Formulations
Patent/Application | Assignee | Focus Area | Key Claim/Innovation |
---|---|---|---|
DE1245678 (1967) | Schering AG | Base compound | C9-fluoro/C21-acetate steroid structure |
EP0198462 (1986) | Almirall Hermal | Antifungal combination | Fluprednidene + miconazole for infected dermatoses |
US4239754 (1980) | Merck & Co. | Antibiotic combination | Fluprednidene + gentamicin sulfate |
WO2018150087A1 | LEO Pharma | Nanoemulsion delivery | Lecithin-based carriers enhancing skin retention |
Table 4: Compound Nomenclature for Fluprednidene Acetate Dermoxy
Identifier Type | Name/Code |
---|---|
Systematic IUPAC Name | 2-[(1R,3aS,3bS,9aS,9bR,10S,11aS)-9b-fluoro-1,10-dihydroxy-9a,11a-dimethyl-2-methylidene-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]-2-oxoethyl acetate |
CAS Registry Number | 1255-35-2 |
Molecular Formula | C₂₄H₂₉FO₆ |
Other Designations | Fluprednidene acetate; Decoderm; Dermoxy (contextual trade variant) |
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0